

Technical Guide: Certificate of Analysis for Dutasteride-13C,15N,d3

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Compound of Interest

Compound Name: Dutasteride-13C,15N,d

Cat. No.: B15138416

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For Research, Scientific, and Drug Development Professionals

Introduction

Dutasteride-13C,15N,d3 is a stable isotope-labeled version of Dutasteride, a potent dual inhibitor of 5 α -reductase isozymes.^[1] Stable isotope-labeled compounds are crucial as internal standards in quantitative analyses by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and as tracers in metabolic research.^{[1][2]} This document provides a comprehensive technical overview of the typical data and methodologies presented in a Certificate of Analysis for **Dutasteride-13C,15N,d3**, synthesized from established analytical techniques for Dutasteride and its isotopically labeled analogues.

While a specific Certificate of Analysis for this particular isotopic combination was not publicly available, this guide has been constructed based on common analytical procedures and data formats for such pharmaceutical reference standards.

Product Information

Parameter	Specification
Product Name	Dutasteride-13C,15N,d3
Chemical Formula	C ₂₆ ¹³ CH ₂₇ d ₃ F ₆ ¹⁵ N ₂ O ₂
Molecular Weight	Approx. 532.5 g/mol
CAS Number	Not available
Storage	Store at 2-8°C, protect from light
Appearance	White to off-white solid

Analytical Data

The following tables summarize the typical quantitative data obtained for a batch of **Dutasteride-13C,15N,d3**.

Table 1: Identity and Purity

Test	Method	Specification	Result
Identification by ¹ H NMR	NMR Spectroscopy	Conforms to structure	Conforms
Identification by Mass Spectrometry	LC-MS	Conforms to structure	Conforms
Chemical Purity by HPLC	HPLC-UV	≥ 98.0%	99.5%
Isotopic Purity	LC-MS	≥ 99%	99.6%
Residual Solvents	GC-MS	Meets USP <467> requirements	Conforms
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%

Table 2: Isotopic Enrichment Analysis

Isotope	Method	Specification	Result
¹³ C Enrichment	LC-MS	≥ 99 atom %	Conforms
¹⁵ N Enrichment	LC-MS	≥ 99 atom %	Conforms
Deuterium (d) Enrichment	LC-MS / NMR	≥ 99 atom %	Conforms

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the **Dutasteride-¹³C,¹⁵N,d3** standard by separating it from any unlabeled drug or other impurities.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 150 mm × 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution (e.g., ammonium formate). A typical mobile phase could be acetonitrile and 5mM ammonium formate (pH 4.0) in a ratio of 85:15 (v/v).[\[1\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210-230 nm.
- Injection Volume: 10 μL.
- Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

LC-MS is a powerful technique used to confirm the identity of the compound by its mass-to-charge ratio and to determine its isotopic purity.

- Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an HPLC system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Chromatographic Conditions: Similar to the HPLC method described above to ensure good separation.
- Mass Spectrometry Analysis:
 - Identity Confirmation: A full scan is performed to detect the protonated molecular ion $[M+H]^+$. The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass of **Dutasteride- ^{13}C , ^{15}N , d_3** .
 - Isotopic Purity Determination: The isotopic distribution is analyzed by integrating the peaks corresponding to the labeled and unlabeled species.^[3] The isotopic purity is calculated after correcting for the natural abundance of isotopes.^{[4][5]} High-resolution instrumentation is crucial to resolve the isotopologues.^{[4][6]}

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

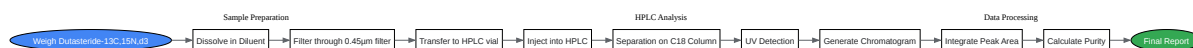
NMR spectroscopy provides detailed information about the molecular structure and can also be used to confirm the position of isotopic labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Experiments:

- ^1H NMR: To confirm the overall structure. The spectrum is compared to a reference spectrum of unlabeled Dutasteride, accounting for the absence of signals from the deuterated positions.
- ^{13}C NMR: To confirm the position of the ^{13}C label, which will show a significantly enhanced signal.
- ^{15}N NMR: Can be used to confirm the position of the ^{15}N labels, although it is a less common experiment.

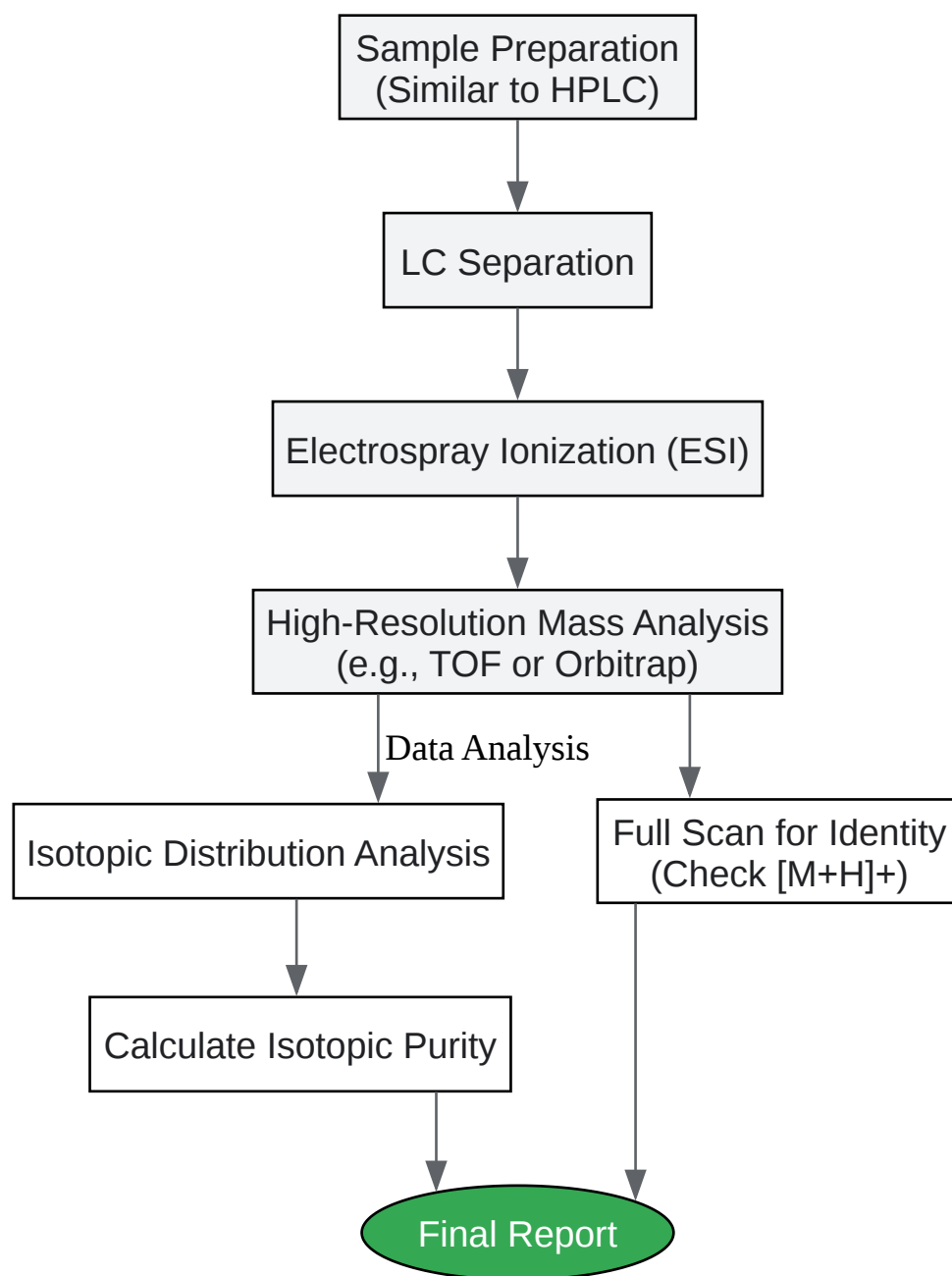
Visualizations

The following diagrams illustrate the workflows for the key analytical methods.



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Caption: Workflow for HPLC Purity Analysis.



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Caption: Workflow for LC-MS Identity and Isotopic Purity.

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